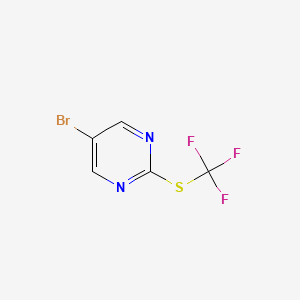

5-Bromo-2-((trifluoromethyl)thio)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(trifluoromethylsulfanyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2S/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSLSXKSIRFEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)SC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091632-09-4 | |

| Record name | 5-bromo-2-[(trifluoromethyl)sulfanyl]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((trifluoromethyl)thio)pyrimidine typically involves the introduction of the bromine and trifluoromethylthio groups onto the pyrimidine ring. One common method involves the bromination of a pyrimidine precursor followed by the introduction of the trifluoromethylthio group through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-((trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 5-Bromo-2-((trifluoromethyl)thio)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of trifluoromethylthio groups on biological activity. It serves as a model compound in the design of new drugs and bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Insights :

- Thioether-linked compounds (e.g., furan derivatives) exhibit versatility as synthetic intermediates but may lack the stability of sulfonyl groups under oxidative conditions .

Heterocyclic and Amino-Substituted Analogs

Key Insights :

- Azetidine and piperazine substituents introduce conformational rigidity or basicity, which can modulate target binding affinity—features absent in the trifluoromethylthio analog .

- Chloro and methyl groups in analogs like 5-Bromo-2-chloro-4-methylpyrimidine increase electrophilicity, facilitating further derivatization compared to the bromo-thioether compound .

Bioactivity Comparisons

Fungicidal and Herbicidal Activity

- 1,3,4-Oxadiazole Thioether Derivatives : Compounds such as 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking reveals interactions with succinate dehydrogenase (SDH), similar to the agrochemical penthiopyrad .

Pharmacological Potential

Physicochemical and Structural Analysis

Molecular Similarity and Substituent Effects

- Similarity Scores : Using Tanimoto coefficients (0–1 scale), 5-Bromo-2-(methylsulfonyl)pyrimidine (similarity: 0.86) and 5-Bromo-2-(methylthio)pyrimidine (similarity: 0.66) are structurally closest to this compound .

- Impact of Trifluoromethylthio Group : This substituent increases molecular weight (~303.09 g/mol) and logP (predicted >2.5), favoring agrochemical applications over water-soluble pharmaceuticals .

Biological Activity

5-Bromo-2-((trifluoromethyl)thio)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom and a trifluoromethylthio group at the 2-position of the pyrimidine ring. The synthesis typically involves halogenation and substitution reactions, which can be optimized for yield and purity. For instance, one method involves the reaction of 2-trifluoromethylpyrimidine with bromine in acetic acid under reflux conditions, yielding the desired compound with high efficiency .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogen substituents is often associated with enhanced antimicrobial efficacy .

2. Anticancer Potential

Research has demonstrated that certain pyrimidines possess antitumor properties. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported that compounds with a thiopyrimidine structure exhibited significant cytotoxicity against breast (MCF7), colon (HCT116), and liver (HEPG2) cancer cell lines, with IC50 values ranging from 1.57 to 11.9 µM . The structural modifications in this compound may similarly influence its anticancer activity.

3. Anti-inflammatory Effects

Pyrimidines are also noted for their anti-inflammatory properties. Compounds derived from pyrimidines have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents .

Case Studies

Several studies illustrate the biological efficacy of pyrimidine derivatives:

- Study on Antimicrobial Activity : A series of novel pyrimidines were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds with bromine substitutions exhibited superior activity against E. coli compared to standard antibiotics .

- Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that certain thiopyrimidine derivatives displayed selective cytotoxicity, suggesting that modifications in the pyrimidine core can enhance anticancer properties .

Data Summary

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-((trifluoromethyl)thio)pyrimidine, and what reaction conditions are typically employed?

Methodological Answer: The synthesis of this compound typically involves two key steps: (1) halogenation at the pyrimidine ring and (2) introduction of the trifluoromethylthio group .

- Halogenation : Bromination at the 5-position can be achieved using reagents like POBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 80–100°C) .

- Trifluoromethylthiolation : The trifluoromethylthio group (-SCF₃) is introduced via nucleophilic substitution. For example, a chloro or thiol precursor at the 2-position reacts with (trifluoromethyl)thiolating agents like AgSCF₃ or CuSCF₃ under palladium catalysis .

- Key Conditions : Reactions often require anhydrous solvents (e.g., DMF, THF), inert atmospheres (N₂/Ar), and temperatures ranging from 60°C to 120°C .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 287.95 for C₅H₂BrF₃N₂S) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for research use) using C18 columns and UV detection at 254 nm .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Toxicity Mitigation : The compound may exhibit acute toxicity (H301/H311) and cause skin/eye irritation. Avoid inhalation and direct contact .

- Storage : Store in a cool (<4°C), dry environment under inert gas (Ar/N₂) to prevent hydrolysis of the SCF₃ group .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethylthio and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The -SCF₃ group is strongly electron-withdrawing (-I effect), activating the pyrimidine ring for nucleophilic attack at the 4- and 6-positions. Bromine at the 5-position acts as a leaving group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Reactivity Hierarchy : The 5-bromo site is more reactive than the 2-SCF₃ group in Pd-catalyzed reactions due to lower steric hindrance. For example, coupling with aryl boronic acids proceeds selectively at the 5-position .

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 with Cs₂CO₃ as a base in toluene/THF (80–100°C) for optimal yields .

Q. What strategies can be employed to address regioselectivity challenges in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Directing Groups : Introduce temporary directing groups (e.g., -NH₂) at the 4-position to steer nucleophiles toward the 5-bromo site .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the bromine site by stabilizing transition states .

- Temperature Control : Lower temperatures (0–25°C) favor substitution at the 5-position, while higher temperatures (>60°C) risk side reactions at the SCF₃ group .

Q. How can computational chemistry methods be applied to predict the reactivity and potential degradation pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-bromo position shows higher electrophilicity (f⁺ > 0.2) .

- Degradation Modeling : Use molecular dynamics (MD) simulations to predict hydrolysis pathways of the SCF₃ group under acidic/basic conditions. The -SCF₃ moiety hydrolyzes to -SH in aqueous HCl/NaOH .

- Docking Studies : Predict binding affinity with biological targets (e.g., kinases) by analyzing π-π stacking and H-bond interactions with the pyrimidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.